5-Formyl-3-methoxyphenylboronic acid

説明

5-Formyl-3-methoxyphenylboronic acid (CAS: 937672-26-9) is an arylboronic acid derivative featuring a formyl (-CHO) group at the 5-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring. This compound has been utilized as a synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the reactivity of its boronic acid moiety . However, commercial availability of the compound has been discontinued, as noted in supplier catalogs . Limited direct data on its physicochemical or biological properties exist, necessitating comparisons with structurally similar analogs to infer its behavior.

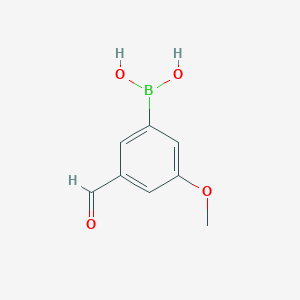

Structure

2D Structure

特性

IUPAC Name |

(3-formyl-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBPIMVLGXGJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275639 | |

| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-09-8 | |

| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Metalation and Boronation of Brominated Precursors

One of the most effective and industrially feasible methods to prepare 5-formyl-3-methoxyphenylboronic acid involves the metalation of a brominated aromatic aldehyde followed by reaction with a boronic acid pinacol ester. This approach is exemplified by the preparation of 5-formyl-3-furan/thiophene boronic acid pinacol esters, which share structural similarities and synthetic strategies with this compound.

Method Summary:

- Starting materials: 4-bromo-3-methoxybenzaldehyde (or analogous brominated aldehyde), magnesium metal, and alkoxy boronic acid pinacol ester.

- Solvent: Ether solvents such as tetrahydrofuran (THF), ethyl acetate, or toluene.

- Conditions: The reaction mixture is refluxed typically between 35°C and 100°C under an inert argon atmosphere.

- Reaction: Formation of the Grignard reagent from the brominated aldehyde and magnesium, followed by reaction with the boronic acid pinacol ester to yield the boronic acid pinacol ester intermediate.

- Workup: Acidification to pH 4–5 with dilute hydrochloric acid, extraction with organic solvents (ethyl acetate), concentration, and recrystallization or filtration to isolate the product.

- Yield: Approximately 70%, with high purity (~98.5%).

- Uses inexpensive raw materials.

- Simple operation with easy separation and purification.

- Suitable for scale-up and industrial production.

| Parameter | Details |

|---|---|

| Brominated aldehyde | 4-bromo-3-methoxybenzaldehyde (0.10 mol) |

| Magnesium metal | 0.12 mol |

| Boronic acid pinacol ester | 0.12 mol |

| Solvent | THF (70 mL) |

| Temperature | Reflux (35–100°C) |

| Reaction time | 2–3 hours |

| Workup pH | 4–5 |

| Extraction solvent | Ethyl acetate (600 mL, 3x) |

| Yield | 70.5% |

| Purity | 98.5% |

This method is described in detail in a Chinese patent (CN103044470A), which highlights its cost-effectiveness and operational simplicity compared to palladium-catalyzed Suzuki coupling methods that suffer from low yield and difficult purification.

Formylation of Methoxyphenyl Boronic Acids via Lewis Acid Catalysis

Another approach to obtain this compound involves direct formylation of methoxyphenyl boronic acids using Lewis acid catalysts. This method exploits the reactivity of the boronic acid moiety in the presence of formylating agents and Lewis acids such as silver triflate (AgOTf), aluminum chloride (AlCl3), or ferric chloride (FeCl3).

- AgOTf provides higher reactivity and yields but lower regioselectivity.

- AlCl3 offers better regioselectivity but lower yields and longer reaction times.

- FeCl3 balances reactivity and selectivity effectively.

- The formylation often leads to ipso-substituted products due to electrophilic aromatic substitution mechanisms.

- The position of the boronic acid and methoxy groups influences the regioselectivity and yield.

- The electrophilic formyl species attacks activated aromatic positions.

- Proton shifts and protodeboronation can occur, affecting product distribution.

- The boronic acid group can activate or deactivate certain positions, influencing regioisomer formation.

Summary Table of Lewis Acid Effects:

| Lewis Acid Catalyst | Reactivity | Regioselectivity | Reaction Time | Yield |

|---|---|---|---|---|

| AgOTf | High | Moderate (3:1 ratio of 4-/2- isomers) | Short | High |

| AlCl3 | Moderate | High (exclusive ipso-formylation) | Long | Low to Moderate |

| FeCl3 | Moderate | High | Moderate | Moderate to High |

This method is useful for modifying methoxyphenyl boronic acids directly but may require careful control of conditions to maximize yield and selectivity.

Organocatalytic Formylation Using Glyoxylic Acid and Amines

A novel and mild approach involves organocatalytic formylation of aryl boronic acids using glyoxylic acid monohydrate and amine catalysts under aerobic conditions. This method avoids metal catalysts and proceeds under ambient temperature and air atmosphere.

- React 4-methoxyphenylboronic acid with glyoxylic acid monohydrate.

- Use tetrahydroquinoline as the organocatalyst.

- Conduct the reaction in acetonitrile under air.

- The reaction proceeds via formation of a Petasis intermediate, which is oxidatively converted to the aldehyde.

- Absence of oxygen or improper amine catalysts leads to side products.

- Mild conditions (room temperature, air atmosphere).

- Avoids expensive or toxic metal catalysts.

- Good yields (~75%) for 4-methoxyphenylboronic acid derivatives.

- Catalyst choice is critical.

- Reaction times and yields vary with substrate and catalyst.

This organocatalytic strategy provides an alternative green chemistry approach to prepare this compound and related aldehydes.

Synthesis via Reflux of 2-Formyl-4-methoxyphenylboronic Acid with Thiosemicarbazides

A related synthetic approach involves the use of 2-formyl-4-methoxyphenylboronic acid as a starting material, which can be prepared or purchased, followed by condensation reactions with thiosemicarbazides to form hydrazono derivatives. Although this is more of a derivatization than a direct preparation method, it confirms the availability and synthetic utility of this compound.

- Reflux in water with a drop of formic acid.

- Reaction times around 2 hours.

- Isolation by filtration and washing.

- High yields (95–97%).

This method is useful for downstream functionalization of the aldehyde-bearing boronic acid and confirms the stability and synthetic accessibility of the compound under reflux aqueous conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Metalation of 4-bromo-3-methoxybenzaldehyde + boronic ester | 4-bromo-3-methoxybenzaldehyde, Mg, boronic acid pinacol ester | Reflux in THF, argon atmosphere, 2–3 h | ~70 | Industrially feasible, cost-effective |

| Lewis Acid Catalyzed Formylation | Methoxyphenyl boronic acid, AgOTf/AlCl3/FeCl3 | Various, reflux or ambient | Variable | Regioselectivity depends on catalyst |

| Organocatalytic Formylation | 4-methoxyphenylboronic acid, glyoxylic acid, tetrahydroquinoline | Ambient, air atmosphere, CH3CN | ~75 | Mild, green chemistry approach |

| Condensation with Thiosemicarbazide | 2-formyl-4-methoxyphenylboronic acid, thiosemicarbazide | Reflux in water, formic acid | 95–97 | Derivatization confirming aldehyde availability |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key nucleophilic partner in palladium-catalyzed couplings, forming biaryl structures essential for pharmaceutical intermediates. The reaction typically employs:

-

Catalysts : Pd(PPh₃)₄ (0.5-2 mol%)

-

Bases : K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

-

Solvents : THF/water (4:1) or DME

-

Temperature : 80-100°C (reflux)

Example Reaction :

| Reaction Partner | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 82 | 45 | |

| 2-Iodonaphthalene | 75 | 38 |

The formyl group demonstrates orthogonal reactivity, remaining intact during coupling while the boronic acid participates in transmetallation .

Aldol Condensation Reactions

The electron-deficient formyl group undergoes nucleophilic addition with ketones/enolates:

Key Conditions :

-

Base: LDA or KHMDS (1.1 equivalents)

-

Solvent: Dry THF at -78°C

-

Workup: Acidic quench (HCl/MeOH)

Product Profile :

Boronic Acid Protection/Deprotection

The boronic acid moiety participates in reversible complexation:

Protection Methods :

-

Diol Complexation :

-

Trimerization :

Deprotection :

Formyl Group Reduction

Controlled hydrogenation produces benzylic alcohols:

| Condition | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C | Benzyl alcohol | 92% |

| NaBH₄, MeOH | Benzyl alcohol | 88% |

| DIBAL-H, -78°C | Unreduced | N/A |

The methoxy group remains unaffected under these conditions .

Boronic Acid Oxidation

Controlled oxidation converts the boronic acid to phenolic derivatives:

Optimized Parameters :

Orthogonal Reactivity in Tandem Reactions

Sequential functionalization demonstrates synthetic versatility:

Case Study :

-

Suzuki coupling with 4-bromobenzaldehyde (82% yield)

-

Subsequent aldol reaction with acetophenone:

Key Advantage :

-

Methoxy group provides steric guidance without participating in side reactions

Stability Considerations

The compound shows moderate stability profiles:

| Condition | Half-life | Degradation Product |

|---|---|---|

| Aqueous pH 7, 25°C | 48 hr | Boroxine trimer |

| Dry Ar, -20°C | >6 months | None |

| UV light (254 nm) | 2 hr | Oxidized phenol |

Optimal storage requires anhydrous conditions at -20°C under inert gas .

X-ray crystallographic data reveals key structural features influencing reactivity:

These structural parameters facilitate rapid transmetallation while maintaining aromatic conjugation .

科学的研究の応用

5-Formyl-3-methoxyphenylboronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

Material Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.

Biological Studies: The compound is investigated for its interactions with biomolecules, which can lead to the development of new diagnostic tools and therapeutic agents.

作用機序

The mechanism of action of 5-Formyl-3-methoxyphenylboronic acid in various reactions involves the following:

Suzuki-Miyaura Coupling: The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.

Oxidation and Reduction: The formyl group undergoes electron transfer processes with oxidizing or reducing agents, leading to the formation of carboxylic acid or hydroxymethyl derivatives.

Substitution: The methoxy group can be displaced by nucleophiles through a mechanism involving the formation of a reactive intermediate.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents significantly influences the acidity and reactivity of arylboronic acids:

- 5-Trifluoromethyl-2-formylphenylboronic Acid : The electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position increases acidity (pKa ~7.2) compared to unsubstituted analogs, enhancing its ability to form cyclic benzoxaboroles (e.g., 3-hydroxybenzoxaborole) in solution .

- 5-Formyl-3-methoxyphenylboronic Acid : The methoxy group is electron-donating, which likely reduces acidity compared to -CF₃ or -Cl analogs. The meta-positioning of -OCH₃ relative to the boronic acid group (-B(OH)₂) may further moderate electronic effects .

- 5-Chloro-2-methoxyphenylboronic Acid : Chlorine’s electronegativity increases acidity compared to -OCH₃, though steric hindrance from ortho-substitution may limit reactivity in cross-coupling reactions .

Table 1: Substituent Effects on Key Properties

生物活性

5-Formyl-3-methoxyphenylboronic acid (CAS No. 1451392-09-8) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : CHBO

- Molecular Weight : 165.96 g/mol

- Structure : The compound features a boronic acid functional group attached to a methoxy-substituted phenyl ring with an aldehyde group.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenylboronic acid with appropriate aldehyde precursors under controlled conditions. Various synthetic methods have been explored, including:

- Boronate Ester Formation : Utilizing boronic acids in reactions with alcohols to form esters.

- Aldol Condensation : Employing aldehydes and ketones to create complex structures that include the boronic acid moiety.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that boronic acids can inhibit cancer cell growth. For instance:

- Cytotoxicity Tests : In vitro studies indicated that compounds similar to this compound reduced the viability of prostate cancer cells (PC-3) significantly while maintaining higher viability in healthy cells. At concentrations of 5 µM, cell viability dropped to approximately 33% for cancer cells compared to 71% for healthy cells .

2. Antimicrobial Properties

Boronic acids have demonstrated antimicrobial effects against various pathogenic bacteria and fungi:

- Inhibition Zones : Compounds were tested against microorganisms such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 7 mm to 13 mm . This suggests potential use in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various boron-containing compounds on prostate cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of boronic acid derivatives was assessed against common pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-formyl-3-methoxyphenylboronic acid in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store at 0–6°C in airtight containers to prevent moisture absorption and boronic acid degradation . In case of skin contact, wash immediately with water and remove contaminated clothing. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; purity >97% is typical for research-grade material .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify the formyl (-CHO) and methoxy (-OCH) substituents. For example, the formyl proton typically resonates at δ 9.8–10.2 ppm in DMSO-d .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 195.1 for CHBO) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Two primary methods:

- Directed ortho-Metalation : Start with 3-methoxybenzaldehyde, protect the formyl group as an acetal, perform lithiation at the ortho position, and trap with triisopropyl borate. Acidic hydrolysis yields the boronic acid .

- Cross-Coupling Precursor : Use Suzuki-Miyaura coupling of 5-bromo-3-methoxybenzaldehyde with bis(pinacolato)diboron (Bpin) under Pd catalysis (e.g., Pd(dppf)Cl) in THF at 80°C .

Advanced Research Questions

Q. How do electronic effects of the formyl and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing formyl group reduces electron density at the boron center, slowing transmetalation in Suzuki-Miyaura couplings. Compensate by using stronger bases (e.g., CsCO) or polar aprotic solvents (DMF) to activate the boronic acid . The methoxy group’s electron-donating effect stabilizes intermediates but may require protecting groups (e.g., silylation) to prevent demethylation under harsh conditions .

Q. What computational approaches can predict tautomeric equilibria between the boronic acid and its anhydride form?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compare energy levels of tautomers. The boronic acid form is typically more stable in polar solvents (ΔG ~2–3 kcal/mol lower than anhydride). Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

- Methodological Answer : Re-examine experimental conditions:

- Solvent Effects : Compare DMSO-d (stabilizes boronic acid via hydrogen bonding) vs. CDCl (may promote anhydride formation) .

- Dynamic Exchange : Use variable-temperature NMR to detect tautomerization (e.g., coalescence of boronic acid/anhydride signals at elevated temperatures) .

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。